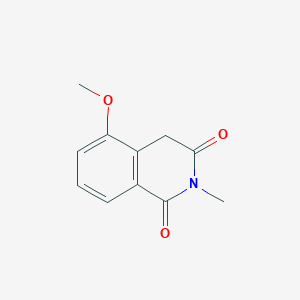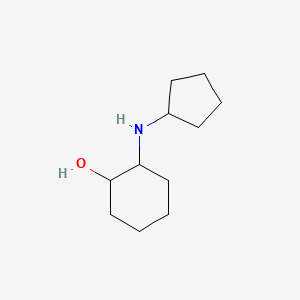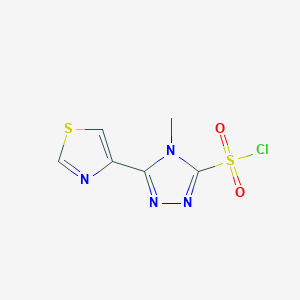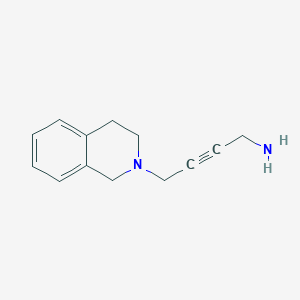
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a derivative of tetrahydroisoquinoline, a significant structural motif found in various natural products and therapeutic lead compounds. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another approach involves the use of multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield .
Industrial Production Methods
Industrial production methods for this compound often involve transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods use cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) to facilitate the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, alcohols). Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Applications De Recherche Scientifique
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is studied for its potential neuroprotective and antineuroinflammatory properties.
Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and infections.
Industry: The compound is used in the development of chiral scaffolds for asymmetric catalysis.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with various molecular targets and pathways. It is known to function as an antineuroinflammatory agent by modulating inflammatory pathways and reducing oxidative stress . The compound may also interact with neurotransmitter receptors, contributing to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methoxy and methyl groups.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
3,4-Dihydroisoquinoline: Another derivative with different functional groups and biological activities.
Uniqueness
5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its specific functional groups, which contribute to its distinct biological activities and potential therapeutic applications. The presence of the methoxy and methyl groups enhances its neuroprotective and antineuroinflammatory properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
5-methoxy-2-methyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C11H11NO3/c1-12-10(13)6-8-7(11(12)14)4-3-5-9(8)15-2/h3-5H,6H2,1-2H3 |
Clé InChI |
SZLDIUFMECMSJF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC2=C(C1=O)C=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B13240153.png)



![2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13240180.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B13240216.png)


![3-Chloro-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13240232.png)
![2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13240237.png)


